molecular formula C11H10N2O3 B13596205 Methyl 3-(2-aminooxazol-5-yl)benzoate

Methyl 3-(2-aminooxazol-5-yl)benzoate

Cat. No.: B13596205
M. Wt: 218.21 g/mol
InChI Key: SREDFYPPCNZTFF-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminooxazol-5-yl)benzoate is a heterocyclic compound featuring a benzoate ester moiety linked to a 2-aminooxazole ring at the 3-position.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 3-(2-amino-1,3-oxazol-5-yl)benzoate

InChI

InChI=1S/C11H10N2O3/c1-15-10(14)8-4-2-3-7(5-8)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)

InChI Key

SREDFYPPCNZTFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=C(O2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(2-aminooxazol-5-yl)benzoate typically involves:

  • Formation of the oxazole ring system, often via cyclization of appropriate precursors such as amidoximes or hydrazones.
  • Introduction of the amino group at the 2-position of the oxazole ring.
  • Attachment or retention of the methyl benzoate moiety, usually through esterification or direct use of methyl benzoate derivatives.

Stepwise Preparation Route

Based on analogous heterocycle syntheses and patent literature on related amino-substituted isoxazoles and oxazoles, a representative preparation method can be outlined as follows:

Step Reaction Type Reagents/Conditions Outcome Yield (%) Purity (HPLC)
1 Formation of acetyl acetonitrile Acetonitrile + ethyl acetate, metal base (NaH, n-BuLi, or LDA), 1.1-1.4 equiv, inert atmosphere, controlled temperature Acetyl acetonitrile intermediate N/A N/A
2 Hydrazone formation Acetyl acetonitrile + p-toluenesulfonyl hydrazide, methanol or ethanol, reflux 2 h Hydrazone intermediate (white crystalline solid) 88 99%
3 Ring closure to aminooxazole Hydrazone + hydroxylamine hydrochloride + potassium carbonate (2.2-4 equiv), solvent (2-methyltetrahydrofuran or similar), heat at 80°C for 2 h, acid/base workup 3-amino-5-methyl isoxazole or oxazole derivative 78 98.7%

This route is adapted from a patent describing preparation of 3-amino-5-methyl isoxazole, which shares mechanistic similarity with aminooxazole synthesis.

Specific Preparation of this compound

While direct literature on this compound preparation is scarce, related compounds such as methyl 3-amino-4-methylbenzoate and methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate have been synthesized via condensation and hydrogenation methods, suggesting possible routes:

  • Starting from methyl 3-nitrobenzoate derivatives, reduction via catalytic hydrogenation (Raney Ni, H2, MeOH, 50 psi, 8 h) yields methyl 3-amino benzoate precursors.
  • Condensation of methyl 2-aminobenzoate derivatives with heterocyclic precursors (e.g., 4-hydroxycoumarin) under heating and basic conditions yields amino-substituted benzoate esters with heterocyclic moieties.

Thus, a plausible synthetic approach to this compound involves:

  • Preparation of methyl 3-amino benzoate via reduction of the nitro precursor.
  • Cyclization to form the 2-aminooxazole ring by reaction of the amino group with appropriate oxazole precursors or intermediates such as amidoximes or hydrazones.
  • Purification by recrystallization or chromatography.

Reaction Conditions and Optimization

  • Metal bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are effective for generating reactive intermediates in the initial steps.
  • Alcohol solvents like methanol or ethanol are preferred for hydrazone formation due to solubility and reaction kinetics.
  • Ring closure typically requires alkaline conditions (potassium carbonate) and moderate heating (~80°C) with appropriate solvents such as 2-methyltetrahydrofuran, tetrahydrofuran, or toluene.
  • Acid-base workup involves pH adjustment to precipitate the product, followed by filtration and drying to obtain crystalline solids with high purity.

Data Tables Summarizing Preparation Outcomes

Compound Step Conditions/Details Yield (%) Purity (%) Reference
3-amino-5-methyl isoxazole Metal base reaction NaH, n-BuLi, or LDA; 1.1-1.4 equiv; inert atmosphere N/A N/A
Hydrazone formation p-toluenesulfonyl hydrazide, MeOH, reflux 2 h 88 99
Ring closure Hydroxylamine hydrochloride, K2CO3, 80°C, 2 h 78 98.7
Methyl 3-amino-4-methylbenzoate Hydrogenation Raney Ni catalyst, MeOH, 50 psi H2, 8 h 96 N/A
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate Condensation 4-hydroxycoumarin + methyl 2-aminobenzoate, heat 453 K 1 h N/A N/A

Detailed Research Outcomes and Characterization

  • The hydrazone intermediate formed during synthesis is typically a white crystalline solid with high HPLC purity (~99%), indicating efficient conversion and minimal byproducts.
  • The final aminooxazole compounds generally crystallize as light yellow crystals with HPLC purity around 98%, suitable for further applications.
  • NMR (1H and 13C) and IR spectroscopy confirm the presence of characteristic functional groups such as methoxy ester, amino group, and heterocyclic ring protons and carbons.
  • Crystallographic studies of related methyl benzoate derivatives with heterocyclic substituents show planar structures with hydrogen bonding networks that stabilize the crystal lattice.
  • The reaction yields and purities reported in the literature demonstrate the robustness and reproducibility of the described synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminooxazol-5-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The amino group in the oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

Methyl 3-(2-aminooxazol-5-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiproliferative activities, making it useful in biological studies.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminooxazol-5-yl)benzoate involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Compound Name Core Structure Substituents/Modifications Key Properties (Molecular Weight, LogP)
Methyl 3-(2-aminooxazol-5-yl)benzoate (Target) Benzoate + 2-aminooxazole -NH₂ at oxazole C2; no additional halogens ~248 g/mol (est.), LogP ~1.5 (est.)
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates Benzoate + benzoxazole Aryl groups at benzoxazole C2; -OH/-NH₂ variations 270–320 g/mol (varies), LogP ~2.0–3.5
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Benzoate + chlorophenyl-oxazole -Cl at phenyl; amide linkage to oxazole 370.8 g/mol, LogP 4.3
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate Isoxazole + benzylamine Oxalate salt; phenyl at isoxazole C3 ~300 g/mol (est.), Hydrate form

Key Observations :

  • Electron-Withdrawing Groups : The chlorophenyl-substituted oxazole () exhibits significantly higher lipophilicity (LogP 4.3) due to the -Cl substituent and amide linkage, contrasting with the target compound’s estimated LogP of ~1.5 .
  • Salt Forms : The oxalate hydrate in enhances aqueous solubility compared to the neutral ester in the target compound .

Physicochemical Properties

  • Solubility: The amino group in the target compound improves water solubility relative to chlorophenyl or phenyl-substituted analogues .
  • Thermal Stability : Benzoxazole derivatives () may exhibit higher thermal stability due to fused aromatic systems, whereas the oxazole ring in the target compound could be more prone to ring-opening under acidic conditions .

Stability and Reactivity

  • Oxidative Stability: The amino group in the target compound may render it susceptible to oxidation, whereas chlorophenyl derivatives () are more electron-deficient and resistant .
  • Salt Forms : The oxalate hydrate () improves stability under ambient conditions compared to the free base form of the target compound .

Q & A

Q. What are the key steps in synthesizing Methyl 3-(2-aminooxazol-5-yl)benzoate, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursor oxazole derivatives and esterification. Controlled temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions like hydrolysis of the ester group. Ultrasound-assisted methods may enhance reaction rates by improving molecular interactions . Post-synthesis purification often employs column chromatography, followed by spectroscopic validation (e.g., NMR, IR) to confirm structural integrity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the positions of the aminooxazole and benzoate moieties. For example, the aromatic protons in the benzoate ring appear as distinct signals between δ 7.5–8.5 ppm .
  • Infrared Spectroscopy (IR): Key peaks include C=O stretching (~1700 cm⁻¹ for the ester) and N–H bending (~1600 cm⁻¹ for the amino group) .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress, especially when optimizing yields .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of this compound with biological targets?

  • Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., charge distribution on the aminooxazole ring) to identify potential binding sites with enzymes or receptors. Molecular docking simulations (using software like AutoDock) model interactions with targets such as kinases or proteases. For example, the electron-withdrawing ester group may influence hydrogen-bonding interactions in active sites .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Compare NMR data with analogous compounds (e.g., methyl benzoate derivatives) to confirm chemical shifts .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure using SHELX software, which refines atomic positions and bond lengths .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to rule out isomeric byproducts .

Q. How can SHELX software be applied to refine the crystal structure of this compound?

  • Methodological Answer:
  • Data Collection: Use high-resolution single-crystal X-ray diffraction data. SHELXL refines parameters like thermal displacement and occupancy .
  • Validation: Check for outliers using R-factors and electron density maps. For example, the aminooxazole ring’s planarity should align with theoretical bond angles .
  • Twinning Analysis: If twinning is suspected (common in heterocyclic compounds), SHELXD can deconvolute overlapping reflections .

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